molecular formula C18H14F3N3O3 B6920818 N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-4-(trifluoromethoxy)-1H-indole-2-carboxamide

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-4-(trifluoromethoxy)-1H-indole-2-carboxamide

Cat. No.: B6920818
M. Wt: 377.3 g/mol
InChI Key: FPFNHOUYEOLTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-4-(trifluoromethoxy)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a pyrano[4,3-b]pyridine moiety with an indole carboxamide, further modified with a trifluoromethoxy group, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-4-(trifluoromethoxy)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c19-18(20,21)27-16-3-1-2-14-12(16)7-15(24-14)17(25)23-11-6-10-9-26-5-4-13(10)22-8-11/h1-3,6-8,24H,4-5,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFNHOUYEOLTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CC(=C2)NC(=O)C3=CC4=C(N3)C=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-4-(trifluoromethoxy)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrano[4,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The pyrano[4,3-b]pyridine and indole moieties are then coupled using a carboxylation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Trifluoromethoxy Group: This step typically involves nucleophilic substitution reactions where a trifluoromethoxy group is introduced using reagents like trifluoromethoxybenzene under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrano[4,3-b]pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced forms of the pyrano[4,3-b]pyridine ring.

    Substitution Products: Compounds where the trifluoromethoxy group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a candidate for various organic synthesis applications.

Biology

Biologically, N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-4-(trifluoromethoxy)-1H-indole-2-carboxamide is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its unique structure might allow it to interact with biological targets in ways that other compounds cannot, offering new avenues for treatment.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-4-(trifluoromethoxy)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety may bind to certain receptors or enzymes, while the trifluoromethoxy group enhances its binding affinity and stability. The pyrano[4,3-b]pyridine ring can interact with other molecular pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1H-indole-2-carboxamide: Lacks the trifluoromethoxy group, which may result in different reactivity and biological activity.

    4-(Trifluoromethoxy)-1H-indole-2-carboxamide: Does not have the pyrano[4,3-b]pyridine moiety, affecting its overall properties.

Uniqueness

The presence of both the pyrano[4,3-b]pyridine and indole moieties, along with the trifluoromethoxy group, makes N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-4-(trifluoromethoxy)-1H-indole-2-carboxamide unique. This combination of structural features imparts distinct chemical and biological properties, setting it apart from similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.